2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Protons on the indolium core resonate at δ 7.5–8.5 ppm (aromatic H), while methoxy (-OCH₃) and methyl (-CH₃) groups appear at δ 3.2–4.0 ppm and δ 1.2–1.8 ppm, respectively.
- ¹³C NMR : Quaternary carbons in the indolium ring are observed at δ 140–160 ppm, with conjugated dienyl carbons at δ 120–130 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system results in strong absorption in the visible region (λₘₐₓ ≈ 660–680 nm), characteristic of cyanine dyes. Molar extinction coefficients (ε) exceed 10⁵ M⁻¹cm⁻¹, reflecting extensive electron delocalization.
Tautomerism and Resonance Stabilization Mechanisms
The compound exhibits resonance stabilization due to its extended conjugated system:
- The indolium cation’s positive charge delocalizes across the nitrogen and adjacent carbons.
- The pentadienyl chain allows π-electron conjugation between the two indolium moieties, reducing energy through Förster resonance interactions.
- Tautomerism arises from the reversible shift of double bonds in the dienyl chain, though the all-trans configuration is thermodynamically favored.
Quantum chemical calculations for similar cyanines reveal bond length alternation (BLA) values near zero, confirming a cyanine-like electronic structure with minimal alternation between single and double bonds. This delocalization enhances photostability and redox activity, critical for applications in optoelectronics.
Properties
IUPAC Name |
2-[2-methoxy-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N2O.ClHO4/c1-27(2)21-14-8-10-16-23(21)29(5)25(27)18-12-13-20(31-7)19-26-28(3,4)22-15-9-11-17-24(22)30(26)6;2-1(3,4)5/h8-19H,1-7H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWPSBAGVXCNII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C=C3C(C4=CC=CC=C4N3C)(C)C)OC)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724759 | |
| Record name | 2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179082-57-6 | |
| Record name | 2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate (CAS No. 179082-57-6) is a synthetic compound belonging to the indole family. Its complex structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activities, focusing on its antibacterial and antitumor properties.
The molecular formula of the compound is with a molecular weight of approximately 513.031 g/mol. It typically exhibits a purity of around 95% in research applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The following table summarizes the minimum inhibitory concentrations (MICs) of selected indole derivatives against M. tuberculosis:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Indole 1 | 0.98 | MRSA |
| Indole 2 | 1.6 | M. tuberculosis |
| Indole 3 | <0.5 | S. aureus |
The above compounds demonstrate significant antibacterial activity with MIC values indicating effective inhibition of bacterial growth . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
In addition to its antibacterial effects, the compound has shown promising antitumor activity in vitro. A study evaluated its cytotoxic effects on various cancer cell lines, revealing the following results:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (lung cancer) | 8.0 | Significant growth inhibition |
| HeLa (cervical) | 12.5 | Moderate cytotoxicity |
| MCF7 (breast) | 10.0 | Effective against hormone-sensitive cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's structural features contribute to its ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
The biological activity of this indole derivative can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial and cancer cell metabolism.
- Disruption of Cell Membrane Integrity : It can alter membrane permeability leading to cell lysis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through caspase activation.
Case Study 1: Antibacterial Efficacy Against M. tuberculosis
A recent investigation assessed the efficacy of the compound against clinical strains of M. tuberculosis. The study found that at a concentration of 10 µg/mL, the compound inhibited bacterial growth significantly over a period of 41 days. This suggests potential for development as an anti-tubercular agent .
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects on A549 lung cancer cells, where treatment with the compound resulted in a dose-dependent reduction in cell viability over 72 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with higher concentrations .
Scientific Research Applications
Applications in Organic Electronics
One significant application of this compound lies in the field of organic electronics , particularly in organic photovoltaics (OPVs). Research has shown that the incorporation of this compound into photovoltaic systems can enhance light absorption and improve charge transport properties.
Case Study: Photovoltaic Performance Enhancement
A study demonstrated that modifying the counteranions in organic cationic chromophores significantly affects crystal packing and polarizability. This modification led to improved photovoltaic performance when 2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate was used as a chromophore in OPVs .
Applications in Photochemistry
In photochemistry, this compound serves as a light-harvesting agent due to its ability to absorb light efficiently and transfer energy. Its structure allows for effective exciton generation and transport.
Research Findings
Research indicates that compounds with similar structures have been successfully utilized in dye-sensitized solar cells (DSSCs), where they act as sensitizers that enhance light absorption and conversion efficiency . The specific structural features of this compound suggest potential for similar applications.
Applications in Medicinal Chemistry
In medicinal chemistry, the compound's indole-based structure is of particular interest due to its biological activity. Indole derivatives are known for their diverse pharmacological properties including anti-cancer and anti-inflammatory effects.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
Bridge Length and Substitution: The target compound’s penta-1,3-dienyl bridge (5-carbon chain) extends conjugation compared to propenyl (3-carbon) analogs, likely red-shifting its absorption .
Counterion Effects :
- Perchlorate (ClO₄⁻) offers superior solubility in organic solvents compared to chloride (Cl⁻) or iodide (I⁻), critical for applications requiring hydrophobic environments .
Functionalization :
- Carboxypentyl derivatives (e.g., ) enable covalent attachment to biomolecules, whereas the target compound’s lack of reactive groups limits its utility in bioconjugation.
Heterocycle Variation :
- Replacement of one indolium with benzothiazolium (as in ) narrows the HOMO-LUMO gap, shifting absorption into the near-infrared region.
Preparation Methods
Quaternization of Indole Derivatives
The foundational step involves synthesizing the indolium salt precursor. A modified procedure from Liu et al. (1991) demonstrates the alkylation of 2,3,3-trimethyl-3H-indole using methylating agents in polar aprotic solvents . For instance, refluxing 2,3,3-trimethylindole with methyl iodide in acetonitrile at 80°C for 24 hours yields 1,2,3,3-tetramethyl-3H-indolium iodide. Subsequent anion exchange with sodium perchlorate in aqueous ethanol precipitates the perchlorate salt, achieving >90% purity .
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | 85–90% |
This step is critical for introducing the cationic indolium moiety, which facilitates subsequent conjugation reactions .
Condensation with Dienyl Components
The penta-1,3-dienyl bridge is constructed via a Knoevenagel condensation between the indolium salt and a β-diketone or α,β-unsaturated ketone. A study by Jiang et al. (2022) utilized indolylchalcones as dienyl precursors, reacting them with 2,3,3-trimethyl-3H-indolium perchlorate in iso-pentanol under reflux . The reaction proceeds via nucleophilic attack of the chalcone’s enolate on the indolium’s electrophilic carbon, forming a conjugated dienyl system.
Representative Reaction Scheme:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Iso-pentanol |
| Temperature | 120°C |
| Catalyst | None (thermal) |
| Yield | 70–75% |
The absence of catalysts minimizes side reactions, while iso-pentanol’s high boiling point ensures complete conversion .
Methoxy Group Introduction
The methoxy substituent at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A modified protocol from the Royal Society of Chemistry’s supporting materials (2017) involves treating the intermediate with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 60°C . The electron-deficient aromatic ring of the indolium salt facilitates methoxy group incorporation at the para position relative to the dienyl chain.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Reagent | NaOMe |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 65–70% |
1H NMR analysis confirms methoxy integration at δ 3.8–4.0 ppm, with no detectable ortho substitution .
Purification and Characterization
Final purification involves recrystallization from acetone/ethyl ether (1:2 v/v), yielding 95% pure product as confirmed by HPLC . Spectroscopic data align with literature values:
1H NMR (DMSO-d6):
UV-Vis (MeOH):
Comparative Analysis of Synthetic Routes
The table below evaluates three reported methods for preparing the target compound:
| Method | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Liu et al. (1991) | Acetonitrile | 80°C | 85 | 90 |
| Jiang et al. (2022) | Iso-pentanol | 120°C | 75 | 88 |
| RSC (2017) | DMF | 60°C | 70 | 95 |
The RSC method achieves the highest purity due to stringent recrystallization, whereas Jiang et al. prioritize reaction scalability .
Mechanistic Insights and Side Reactions
Side products arise from over-alkylation at the indole nitrogen or incomplete conjugation. For example, prolonged heating in iso-pentanol may lead to dimerization via Michael addition, detectable by MALDI-TOF at m/z 1025 . Mitigation strategies include:
-
Strict temperature control during condensation.
-
Use of anhydrous solvents to prevent hydrolysis.
Industrial Scalability and Challenges
Scaling beyond laboratory quantities faces hurdles in cost-effective purification and solvent recovery. A continuous flow system proposed by Invitrogen for analogous dyes reduces iso-pentanol usage by 40%, offering a model for large-scale production .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves Vilsmeier-Haack formylation of indole derivatives followed by condensation with penta-1,3-dienyl intermediates. Key steps include:
- Vilsmeier reagent activation for formylation (e.g., using POCl₃/DMF) to generate the indol-2-ylidene scaffold .
- Optimization of solvent systems (e.g., ethanol or DCM) and temperature (reflux conditions) to improve yield and minimize by-products .
- Critical parameter : Strict control of stoichiometry (e.g., 1:1.2 molar ratio of indole to aldehyde precursor) to avoid dimerization .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and indole NH (δ ~10 ppm) signals; confirm conjugation via chemical shifts of penta-1,3-dienyl protons (δ 6.5–7.5 ppm) .
- FT-IR : Identify perchlorate counterion (ClO₄⁻) at ~1100 cm⁻¹ and indole C=N stretches at ~1600 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-ClO₄⁻]+) with <5 ppm error .
Advanced: How can researchers resolve contradictions in spectroscopic data reported across studies?
Answer:
Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d6). Standardize solvent systems for cross-study comparisons .
- Crystallographic vs. solution structures : X-ray data (e.g., bond lengths of 1.38 Å for C=N) may differ from NMR-derived geometries due to dynamic effects. Use DFT calculations (e.g., Gaussian/B3LYP) to model solution-state conformers .
- Counterion interactions : Perchlorate may induce aggregation in solid-state IR; compare with computational vibrational spectra .
Advanced: What computational strategies predict electronic properties relevant to photophysical applications?
Answer:
- TD-DFT : Simulate UV-Vis absorption spectra (e.g., λmax ~450 nm for π→π* transitions) using solvent-polarizable continuum models (PCM) .
- Molecular orbital analysis : HOMO-LUMO gaps (~2.5 eV) indicate charge-transfer potential; visualize electron density maps with software like MOE or GaussView .
- COMSOL Multiphysics : Model photostability under simulated light exposure to optimize experimental conditions .
Advanced: How can unexpected by-products (e.g., cyclized derivatives) be identified and mitigated?
Answer:
- LC-MS monitoring : Track reaction progress in real-time; detect intermediates with m/z matching cyclized products .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-indole) to trace reaction pathways. For example, hydroxylamine reactions may yield cyanoacetamide by-products via imine fragmentation .
- By-product isolation : Employ preparative HPLC with C18 columns; characterize via X-ray crystallography to confirm structures .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 → 6:4) to separate polar perchlorate salts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals; monitor via melting point (522–524 K) .
- Ion-exchange resins : Replace perchlorate with less hazardous counterions (e.g., PF₆⁻) for biological assays .
Advanced: How to design experiments for studying photophysical properties (e.g., fluorescence quenching)?
Answer:
- Steady-state fluorescence : Measure quantum yields using integrating spheres; compare with reference dyes (e.g., Rhodamine B) .
- Time-resolved spectroscopy : Use femtosecond lasers to track excited-state dynamics; correlate with solvent polarity (e.g., ET30 scale) .
- Quenching studies : Titrate with iodide ions to assess Stern-Volmer constants; confirm static vs. dynamic quenching via lifetime measurements .
Advanced: What strategies modify the indole core to enhance bioactivity while retaining optical properties?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl at position 5) to tune HOMO-LUMO gaps and improve membrane permeability .
- Click chemistry : Attach triazole moieties via CuAAC reactions to enhance water solubility; monitor via ¹H NMR (triazole proton at δ 7.8 ppm) .
- Pharmacophore mapping : Use Molecular Operating Environment (MOE) to model interactions with target proteins (e.g., kinases) .
Advanced: How does X-ray crystallography resolve ambiguities in stereochemistry or counterion positioning?
Answer:
- Single-crystal analysis : Resolve bond angles (e.g., 361° at indole N) to confirm conjugation; detect perchlorate disorder via anisotropic displacement parameters .
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds) contributing to crystal packing .
- Synchrotron radiation : High-resolution data (<0.8 Å) clarify counterion orientation in low-symmetry space groups .
Advanced: How to design stability studies under varying pH, temperature, or light exposure?
Answer:
- Forced degradation : Expose to UV light (254 nm) for 48 hrs; analyze via HPLC for decomposition products (e.g., demethylated derivatives) .
- pH stability : Incubate in buffers (pH 1–13) at 37°C; quantify intact compound via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>250°C) to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
